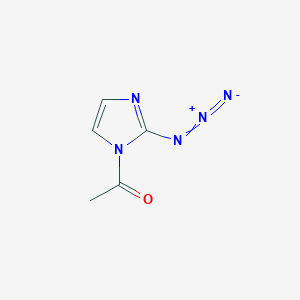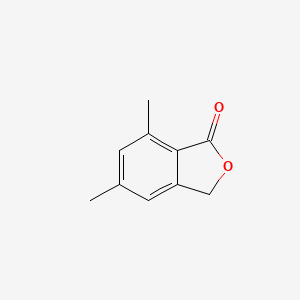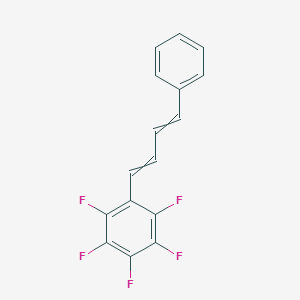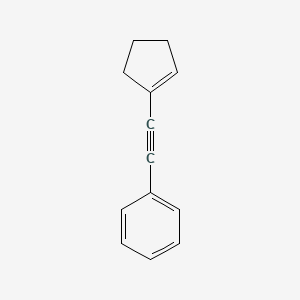![molecular formula C13H22 B14642424 Bicyclo[10.1.0]tridec-1-ene CAS No. 54766-91-5](/img/structure/B14642424.png)
Bicyclo[10.1.0]tridec-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[1010]tridec-1-ene is a unique organic compound characterized by its bicyclic structure It has the molecular formula C13H22 and is known for its distinctive ring system, which consists of a ten-membered ring fused to a three-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo[10.1.0]tridec-1-ene can be synthesized through several methods. One common synthetic route involves the reaction of ethanamine, N-[(3,5-dichlorophenyl)methylene]-2,2-diethoxy- with appropriate reagents under controlled conditions . The reaction typically requires specific catalysts and solvents to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and isolation to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[10.1.0]tridec-1-ene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions may involve reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.
Aplicaciones Científicas De Investigación
Bicyclo[10.1.0]tridec-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It has been studied for its potential biological activities and interactions with biomolecules.
Medicine: Research has explored its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bicyclo[10.1.0]tridec-1-ene involves its interaction with specific molecular targets and pathways. For example, it has been shown to influence hair regenerative mechanisms by interacting with pathways such as the Wnt/β-catenin and Shh/Gli pathways . These interactions can lead to changes in gene expression and cellular behavior, contributing to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.0]butanes: These compounds have a similar bicyclic structure but with a smaller ring system.
Bicyclo[1.1.1]pentanes: These compounds also have a bicyclic structure and are valuable motifs in drug design due to their unique properties.
Uniqueness
Bicyclo[10.1.0]tridec-1-ene is unique due to its larger ring system, which imparts different chemical and physical properties compared to smaller bicyclic compounds. Its structure allows for unique interactions and applications that are not possible with smaller bicyclic compounds.
Propiedades
Número CAS |
54766-91-5 |
|---|---|
Fórmula molecular |
C13H22 |
Peso molecular |
178.31 g/mol |
Nombre IUPAC |
bicyclo[10.1.0]tridec-1-ene |
InChI |
InChI=1S/C13H22/c1-2-4-6-8-10-13-11-12(13)9-7-5-3-1/h9,13H,1-8,10-11H2 |
Clave InChI |
HBCJKSFKKMFQIA-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCC=C2CC2CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Bis[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14642356.png)


![5,7-Dimethyl-6H-cyclohepta[b]furan-6-one](/img/structure/B14642374.png)



![N~1~,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B14642398.png)
![Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]-](/img/structure/B14642404.png)



![N-[4-(2,4-Dichlorophenoxy)but-2-yn-1-yl]-N-methylaniline](/img/structure/B14642421.png)
